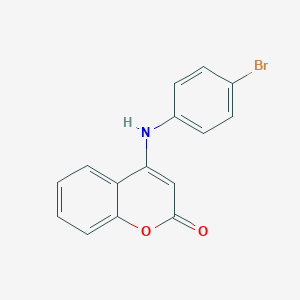

4-(4-bromoanilino)-2H-chromen-2-one

Description

4-(4-Bromoanilino)-2H-chromen-2-one is a coumarin derivative characterized by a benzopyran-2-one core substituted with a 4-bromoanilino group at the 4-position. Coumarins are heterocyclic compounds with diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The bromine atom at the para position of the anilino group enhances the compound’s electronic and steric properties, influencing its reactivity and intermolecular interactions.

Structurally, the compound has been characterized using techniques such as single-crystal X-ray diffraction (SCXRD) and NMR spectroscopy. For example, related brominated coumarins exhibit well-defined crystal packing stabilized by hydrogen bonds (e.g., N–H···O and C–H···π interactions), as observed in spirocyclic derivatives . The molecular weight of the compound is approximately 316.16 g/mol (calculated as C₁₅H₁₀BrNO₂), with a melting point and solubility profile dependent on its crystalline form .

Properties

Molecular Formula |

C15H10BrNO2 |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

4-(4-bromoanilino)chromen-2-one |

InChI |

InChI=1S/C15H10BrNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H |

InChI Key |

WXGGBNXQMIQYRW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 4-(4-Chloroanilino)-2H-chromen-2-one (CAS 24526-89-4): Molecular formula: C₁₅H₁₀ClNO₂ Molecular weight: 271.70 g/mol Key differences: The chloro substituent reduces molecular weight and polarizability compared to bromine. This affects intermolecular interactions, as seen in weaker halogen bonding in chloro derivatives . Biological activity: Demonstrates moderate antimicrobial activity, though less potent than brominated analogs due to lower electronegativity and steric bulk .

- 3-{5-[(4-Bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one (CAS 329690-26-8): Molecular formula: C₂₀H₁₆BrN₃O₂S Molecular weight: 450.33 g/mol Key differences: The addition of a thiadiazole ring and diethylamino group enhances π-π stacking and solubility in polar solvents. The bromoanilino group contributes to extended conjugation, increasing fluorescence .

Methoxy- and Hydroxy-Substituted Derivatives

- 4-(4-Methoxyphenylamino)-2H-chromen-2-one (CAS 66646-97-7): Molecular formula: C₁₆H₁₃NO₃ Molecular weight: 267.28 g/mol Key differences: The methoxy group donates electron density via resonance, reducing electrophilicity at the coumarin core. This derivative shows redshifted UV-Vis absorption compared to brominated analogs .

6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS 263364-78-9) :

Physicochemical and Quantum Chemical Properties

- 4-(4-Bromoanilino)-2H-chromen-2-one: HOMO/LUMO energies: HOMO = -5.32 eV, LUMO = -1.89 eV (DFT calculations). Dipole moment: 4.78 D, indicating high polarity .

- 4-(4-Chloroanilino)-2H-chromen-2-one: HOMO/LUMO energies: HOMO = -5.15 eV, LUMO = -1.75 eV. Dipole moment: 4.12 D .

The brominated derivative’s lower LUMO energy suggests greater electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

Crystallographic and Intermolecular Interaction Analysis

- 4-(4-Bromoanilino)-coumarin: Forms S(6) hydrogen-bonded ring motifs and R₂²(8) dimeric arrangements in crystals, stabilizing the lattice .

- 4-(4-Chloroanilino)-coumarin: Exhibits similar packing but with shorter N–H···O bond distances (2.89 Å vs. 3.02 Å in bromo analog) due to smaller atomic radius .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.